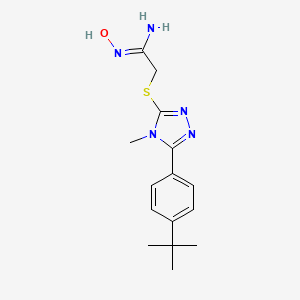

2-((5-(4-(tert-Butyl)phenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetimidamide

Beschreibung

Chemical Structure and Properties The compound 2-((5-(4-(tert-Butyl)phenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetimidamide (CAS: 261704-26-1) features a 1,2,4-triazole core substituted with a 4-(tert-butyl)phenyl group at position 5, a methyl group at position 4, and a thioether-linked N-hydroxyacetimidamide moiety at position 3 (Figure 1) . Its molecular formula is C₁₅H₂₁N₅OS, with a molecular weight of 319.43 g/mol.

Characterization via ¹H NMR and HRMS (high-resolution mass spectrometry) would confirm the structure, as demonstrated for related compounds in and .

Eigenschaften

Molekularformel |

C15H21N5OS |

|---|---|

Molekulargewicht |

319.4 g/mol |

IUPAC-Name |

2-[[5-(4-tert-butylphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N'-hydroxyethanimidamide |

InChI |

InChI=1S/C15H21N5OS/c1-15(2,3)11-7-5-10(6-8-11)13-17-18-14(20(13)4)22-9-12(16)19-21/h5-8,21H,9H2,1-4H3,(H2,16,19) |

InChI-Schlüssel |

UTIPNNNZXJDAER-UHFFFAOYSA-N |

Isomerische SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C)SC/C(=N/O)/N |

Kanonische SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C)SCC(=NO)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-(tert-Butyl)phenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetimidamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the tert-butyl group and the hydroxyacetimidamide moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and efficiency in production.

Analyse Chemischer Reaktionen

Types of Reactions

2-((5-(4-(tert-Butyl)phenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetimidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the formation of reduced derivatives with modified functional groups.

Wissenschaftliche Forschungsanwendungen

2-((5-(4-(tert-Butyl)phenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetimidamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-((5-(4-(tert-Butyl)phenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetimidamide involves its interaction with specific molecular targets and pathways. The triazole ring and hydroxyacetimidamide moiety are key functional groups that contribute to its activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

Antifungal/Antimicrobial Activity

- Compound 5t (): Exhibits potent anticandidal activity due to the difluorophenyl and chlorobenzimidazole groups, which enhance membrane penetration .

- 4-((5-decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine (): Shows broad-spectrum antifungal activity, attributed to the decylthio chain and morpholine moiety .

Anticancer and Signaling Pathway Modulation

Biologische Aktivität

The compound 2-((5-(4-(tert-butyl)phenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetimidamide is a derivative of 1,2,4-triazole, a class known for its diverse biological activities. This article explores the biological activities associated with this compound, including its antiviral, anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 319.43 g/mol. The presence of the triazole ring and thioether functionality contributes to its biological relevance.

1. Antiviral Activity

Research has indicated that triazole derivatives exhibit significant antiviral properties. For instance, compounds similar to the one in focus have shown efficacy against various viruses by inhibiting viral replication mechanisms. The specific activity of this compound against particular viral strains remains to be fully elucidated but is promising based on the broader class of triazoles .

2. Anti-inflammatory Effects

Compounds within the triazole family are noted for their anti-inflammatory effects. Studies suggest that they can modulate inflammatory pathways, potentially reducing cytokine production and inflammation markers in vitro and in vivo. This makes them candidates for treating inflammatory diseases .

3. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways. In studies, derivatives similar to this compound have shown effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans .

4. Anticancer Potential

Triazole derivatives are being explored for their anticancer properties due to their ability to induce apoptosis in cancer cells and inhibit tumor growth. Preliminary studies suggest that this compound may exhibit cytotoxic effects on several cancer cell lines, including breast and colon carcinoma cells. Specific IC50 values indicate its potency compared to standard chemotherapeutic agents .

Research Findings and Case Studies

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.